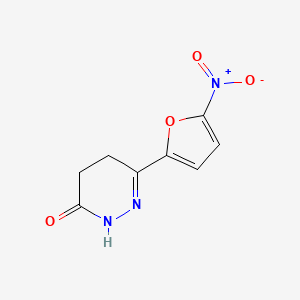
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one is a heterocyclic compound that features a nitrofuran moiety and a pyridazinone ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one typically involves the nitration of furan derivatives followed by cyclization reactions. One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to cyclization with hydrazine derivatives under acidic conditions to form the pyridazinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurans with different oxidation states.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and acetic anhydride.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Products include various nitrofuran derivatives with different oxidation states.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted nitrofuran derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antituberculosis activities.
Medicine: Explored for its potential as an antibacterial agent, particularly against drug-resistant strains.
作用機序
The mechanism of action of 3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one involves its interaction with bacterial enzymes. The nitrofuran moiety is reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . This compound targets enzymes such as arylamine N-acetyltransferase, which is essential for the survival of certain bacteria .
類似化合物との比較
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran derivative used to treat bacterial diarrhea and Helicobacter pylori infections.
Nitrofurazone: Used for topical infections and urinary catheter coatings.
Uniqueness
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one is unique due to its combination of a nitrofuran moiety and a pyridazinone ring, which may confer distinct biological activities and potential therapeutic applications compared to other nitrofuran derivatives.
特性
分子式 |
C8H7N3O4 |
|---|---|
分子量 |
209.16 g/mol |
IUPAC名 |
3-(5-nitrofuran-2-yl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H7N3O4/c12-7-3-1-5(9-10-7)6-2-4-8(15-6)11(13)14/h2,4H,1,3H2,(H,10,12) |
InChIキー |
IQHPUEZQFNTCQG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NN=C1C2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


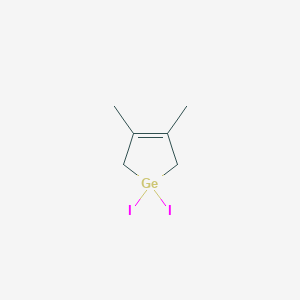
![Benzene, 1,2-bis[(2-methyl-2-propenyl)oxy]-](/img/structure/B14730145.png)
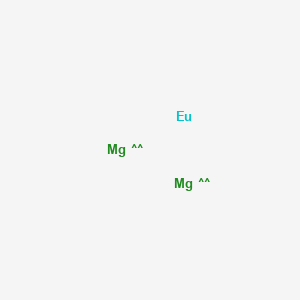
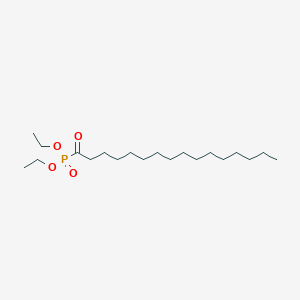


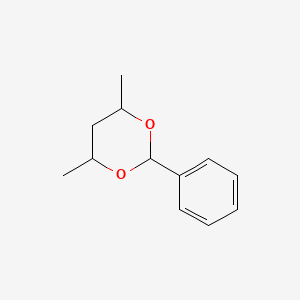
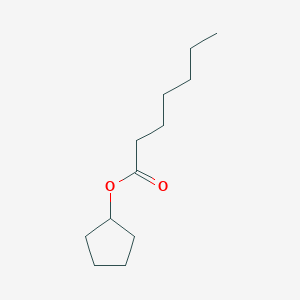
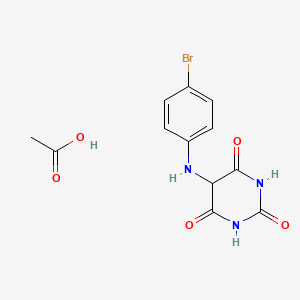

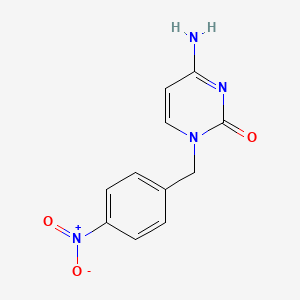
![2,5-Bis(2,4-dimethoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14730215.png)
![Ethyl 2-cyano-4-(4-nitrophenyl)-2-[2-(4-nitrophenyl)ethyl]butanoate](/img/structure/B14730230.png)
![2-Pyrrolidinecarboxamide, N-[2-(diethylamino)ethyl]-5-oxo-](/img/structure/B14730244.png)
